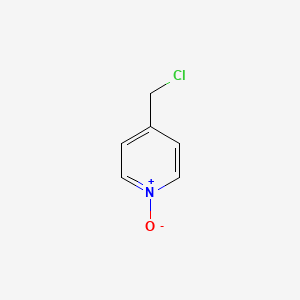
1-(3-methoxyphenoxy)-2-nitrobenzene
Vue d'ensemble
Description
1-(3-methoxyphenoxy)-2-nitrobenzene is an organic compound that features a nitro group and a methoxyphenoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenoxy)-2-nitrobenzene typically involves the nitration of 2-(3-Methoxyphenoxy)benzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure controlled nitration and to avoid over-nitration .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-methoxyphenoxy)-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium on carbon as a catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under appropriate conditions.
Major Products
Reduction: The major product is 2-(3-Methoxyphenoxy)-1-aminobenzene.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Applications De Recherche Scientifique
1-(3-methoxyphenoxy)-2-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-(3-methoxyphenoxy)-2-nitrobenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxyphenoxy group can engage in hydrogen bonding and hydrophobic interactions with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Methoxyphenoxy)benzene: Lacks the nitro group, making it less reactive in redox reactions.
2-(3-Methoxyphenoxy)-1-aminobenzene: The reduced form of 1-(3-methoxyphenoxy)-2-nitrobenzene, with different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both a nitro group and a methoxyphenoxy group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields .
Propriétés
Numéro CAS |
74683-29-7 |
|---|---|
Formule moléculaire |
C13H11NO4 |
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
1-(3-methoxyphenoxy)-2-nitrobenzene |
InChI |
InChI=1S/C13H11NO4/c1-17-10-5-4-6-11(9-10)18-13-8-3-2-7-12(13)14(15)16/h2-9H,1H3 |
Clé InChI |
AULPIOKBSAXCAB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC=C1)OC2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
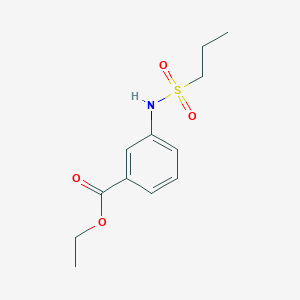
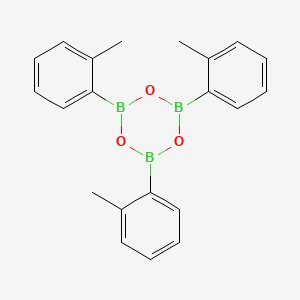
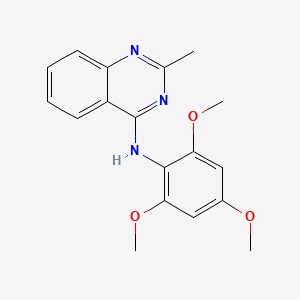
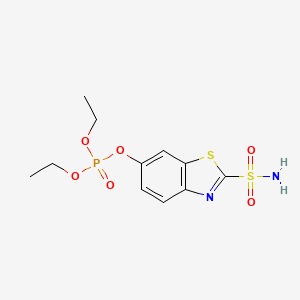
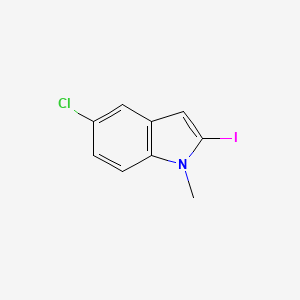

![2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-phenyl-](/img/structure/B8702100.png)

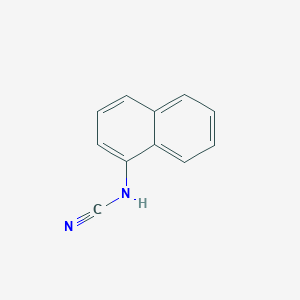

![7-Bromo-5-(2-fluoro-phenyl)-3-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B8702123.png)

